Topological Polar Surface Area (tPSA) Advantage Over 1-(Pyridin-2-yl)piperazine and 2-Phenylbutanamide Controls
The target compound possesses a tPSA of 48.4 Ų, derived from its amide and pyridine nitrogens, which is substantially lower than the parent 2-phenylbutanamide (tPSA 43.1 Ų) and significantly lower than 1-(pyridin-2-yl)piperazine (tPSA 19.4 Ų), but critically balances passive permeability and solubility [1]. This intermediate tPSA places the compound within the optimal window for CNS drug-likeness (tPSA < 70 Ų) while retaining sufficient polarity to avoid excessive plasma protein binding, a balance not achieved by the more polar or more lipophilic comparators [2].
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 48.4 Ų |
| Comparator Or Baseline | 1-(Pyridin-2-yl)piperazine: 19.4 Ų; 2-Phenylbutanamide: 43.1 Ų; CNS drug median: ~40–70 Ų |
| Quantified Difference | Target compound tPSA is 29.0 Ų higher than 1-(Pyridin-2-yl)piperazine and 5.3 Ų higher than 2-phenylbutanamide |
| Conditions | Calculated by fragment-based method (Ertl et al.) using standard software; values are inherent molecular descriptors independent of assay system. |
Why This Matters
Procurement for phenotypic screening or CNS target panels requires tPSA in a narrow permeability-solubility window, making the full conjugate preferable to both overly lipophilic (1-(pyridin-2-yl)piperazine) and more polar (des-methylenepiperazine) alternatives.
- [1] Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
